molecular formula C17H35NO2 B14733899 Tetradecyl dimethylcarbamate CAS No. 5461-76-7

Tetradecyl dimethylcarbamate

Cat. No.: B14733899
CAS No.: 5461-76-7
M. Wt: 285.5 g/mol
InChI Key: OOEOLVFMXNIICA-UHFFFAOYSA-N
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Description

Tetradecyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its surfactant properties and is used in various formulations for its ability to reduce surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl dimethylcarbamate can be synthesized through the reaction of tetradecylamine with dimethyl carbonate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) or other solid catalysts. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHC(O)OCH}_3 + \text{CH}_3\text{OH} ] where R represents the tetradecyl group.

Industrial Production Methods

Industrial production of this compound often involves a continuous flow system to ensure high yield and purity. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its low toxicity and environmental friendliness compared to traditional methods involving phosgene .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl dimethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form tetradecylamine and dimethyl carbonate.

    Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Tetradecylamine and dimethyl carbonate.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tetradecyl dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.

    Biology: Employed in the study of cell membranes and their interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of tetradecyl dimethylcarbamate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. This property is utilized in various applications, including detergents and emulsifiers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecyl dimethylcarbamate is unique due to its specific surfactant properties, making it suitable for applications requiring the reduction of surface tension. Its synthesis using dimethyl carbonate also makes it environmentally friendly compared to other carbamates synthesized using phosgene .

Properties

CAS No.

5461-76-7

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

tetradecyl N,N-dimethylcarbamate

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3

InChI Key

OOEOLVFMXNIICA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)N(C)C

Origin of Product

United States

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